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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

Cat. No.: B072959 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1,2-
Cyclopropanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Cyclopropanedicarboxylic acid, a molecule featuring a strained three-membered

carbocyclic ring functionalized with two carboxylic acid groups, presents a unique structural

motif of significant interest in medicinal chemistry and materials science. The inherent rigidity

and defined stereochemistry of the cyclopropane ring offer a valuable scaffold for the design of

novel therapeutic agents and specialized polymers. This technical guide provides a

comprehensive overview of the core physicochemical properties of the cis and trans isomers of

1,2-cyclopropanedicarboxylic acid, detailed experimental protocols for their determination,

and insights into their biological relevance, particularly for professionals in drug development.

Isomeric Forms
1,2-Cyclopropanedicarboxylic acid exists as two primary geometric isomers: cis-1,2-
cyclopropanedicarboxylic acid and trans-1,2-cyclopropanedicarboxylic acid. The spatial

arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring

dictates their distinct physical and chemical characteristics.
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Figure 1: Isomeric forms of 1,2-cyclopropanedicarboxylic acid.

Physicochemical Properties
The physicochemical properties of 1,2-cyclopropanedicarboxylic acid are summarized

below. These parameters are crucial for understanding the molecule's behavior in various

chemical and biological systems.

Tabulated Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b072959?utm_src=pdf-body-img
https://www.benchchem.com/product/b072959?utm_src=pdf-body
https://www.benchchem.com/product/b072959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property cis-Isomer (CAS: 696-74-2)
trans-Isomer (CAS: 14590-
54-6 for 1S,2S)

Molecular Formula C₅H₆O₄ C₅H₆O₄

Molecular Weight 130.10 g/mol [1][2] 130.10 g/mol [2]

Melting Point 139-140 °C[3] 175 °C (for dl-trans)

Boiling Point 305.8 °C at 760 mmHg[3] Decomposes

pKa₁ 3.84 (Predicted)[4] ~3.7

pKa₂ ~6.5 ~5.3

Solubility Soluble in water, ethanol
Sparingly soluble in water,

soluble in ethanol

LogP (Predicted) -0.20830[3] -0.6 (Computed)[2]

Density 1.673 g/cm³[3] -

Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of

1,2-cyclopropanedicarboxylic acid.

Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid organic

compound.
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Melting Point Determination Workflow

Sample Preparation:
Finely powder the crystalline acid.

Capillary Loading:
Pack a small amount into a capillary tube.

Apparatus Setup:
Place the capillary in a melting point apparatus.

Heating:
Heat the sample slowly (1-2 °C/min).

Observation:
Record the temperature range from the first drop of liquid to complete liquefaction.

Click to download full resolution via product page

Figure 2: Workflow for melting point determination.

Detailed Protocol:

Sample Preparation: A small sample of 1,2-cyclopropanedicarboxylic acid is finely ground

to a powder.

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a

height of 2-3 mm.

Apparatus: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated

thermometer.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to

ensure thermal equilibrium.

Data Recording: The temperature at which the first liquid appears and the temperature at

which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6]

A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

dicarboxylic acid, two pKa values will be determined.

pKa Determination by Titration

Solution Preparation:
Dissolve a known mass of the acid in deionized water.

Titration Setup:
Calibrate a pH meter and place the electrode in the acid solution.

Titration:
Add a standard solution of NaOH dropwise, recording the pH after each addition.

Data Plotting:
Plot pH versus the volume of NaOH added.

pKa Determination:
Identify the half-equivalence points on the titration curve. The pH at these points corresponds to the pKa values.

Click to download full resolution via product page

Figure 3: Workflow for pKa determination via titration.
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Detailed Protocol:

Solution Preparation: A precise mass of 1,2-cyclopropanedicarboxylic acid is dissolved in

a known volume of deionized water to create a solution of known concentration.

Titration: The solution is titrated with a standardized solution of a strong base, such as

sodium hydroxide (NaOH), while the pH is continuously monitored using a calibrated pH

meter.[4]

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH

added. The curve will exhibit two equivalence points corresponding to the neutralization of

the two carboxylic acid groups.

pKa Calculation: The pKa values are determined from the pH at the half-equivalence points.

[7][8][9] The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-
cyclopropanedicarboxylic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information about the number and chemical environment of the hydrogen

atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.[10][11]

Experimental Protocol:

Sample Preparation: A small amount of the acid (typically 5-10 mg) is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

Data Analysis: The chemical shifts (δ), integration, and coupling constants (J) are analyzed

to confirm the structure and stereochemistry of the isomer.
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B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

Sample Preparation: A small amount of the acid (1-2 mg) is intimately mixed with dry

potassium bromide (KBr) powder (100-200 mg).[12][13][14]

Pellet Formation: The mixture is compressed under high pressure to form a transparent or

translucent pellet.[15][16]

Analysis: The IR spectrum is recorded, showing characteristic absorption bands for the O-H

of the carboxylic acid, the C=O of the carbonyl group, and the C-H bonds of the

cyclopropane ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For dicarboxylic acids, derivatization is often required for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).[3][17][18][19]

Experimental Protocol (GC-MS with Esterification):

Derivatization: The carboxylic acid groups are converted to their corresponding esters (e.g.,

methyl or butyl esters) using a reagent such as BF₃ in methanol or butanol to increase

volatility.[3][18]

Injection: The derivatized sample is injected into the gas chromatograph.

Separation and Detection: The components are separated on a capillary column and

detected by the mass spectrometer, which provides the mass-to-charge ratio of the parent

ion and its fragments.

Biological Relevance and Drug Development
Applications
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Derivatives of 1,2-cyclopropanedicarboxylic acid have shown significant biological activity,

making them attractive scaffolds for drug discovery.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)
Certain derivatives of 1,2-cyclopropanedicarboxylic acid have been identified as potent

inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine

biosynthesis in bacteria and plants but absent in mammals.[14][20] This makes OASS a

promising target for the development of novel antimicrobial agents.

OASS Inhibition Pathway

OASS Enzyme

Binding to Active Site

1,2-Cyclopropanedicarboxylic
Acid Derivative

Competitive Inhibition

Inhibition of Cysteine
Biosynthesis

Antimicrobial Effect
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Figure 4: Conceptual diagram of OASS inhibition.

Experimental Protocol for OASS Inhibition Assay (General Workflow):
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Enzyme and Substrate Preparation: Recombinant OASS enzyme is purified. Solutions of the

enzyme, the substrate (O-acetylserine), and the inhibitor (1,2-cyclopropanedicarboxylic
acid derivative) are prepared in a suitable buffer.

Assay: The enzyme is incubated with varying concentrations of the inhibitor. The reaction is

initiated by the addition of the substrate.

Detection: The rate of the enzymatic reaction is monitored, often by a spectrophotometric

method that detects the product, L-cysteine, or the consumption of a co-substrate.

Data Analysis: The inhibitory activity (e.g., IC₅₀ value) is determined by plotting the reaction

rate against the inhibitor concentration.

Conclusion
1,2-Cyclopropanedicarboxylic acid and its isomers are compounds with well-defined

physicochemical properties that can be accurately determined using standard laboratory

techniques. Their unique structural features and demonstrated biological activities, particularly

in the context of enzyme inhibition, underscore their potential as valuable building blocks in the

development of new therapeutic agents. This guide provides the foundational knowledge and

experimental framework for researchers and drug development professionals to effectively

work with and explore the potential of this intriguing class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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